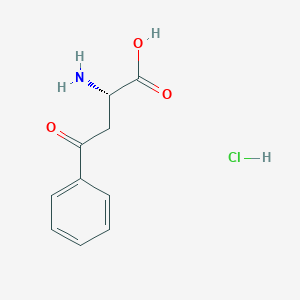

(S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-4-oxo-4-phenylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7;/h1-5,8H,6,11H2,(H,13,14);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZYKVGEOKNNOP-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54631-37-7 |

Source

|

| Record name | 2-amino-4-oxo-4-phenylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dawn of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and Background of Substituted Phenylbutanoic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the rich history and scientific underpinnings of substituted phenylbutanoic acids, a class of compounds that has yielded a surprising array of therapeutic agents. From their early synthesis to the elucidation of their multifaceted mechanisms of action, we will explore the key milestones, pioneering work, and structure-activity relationships that have established this chemical scaffold as a cornerstone in medicinal chemistry.

I. Genesis of a Scaffold: Early Syntheses and Initial Discoveries

The story of substituted phenylbutanoic acids begins not with a targeted drug discovery program, but with fundamental explorations in organic synthesis. Early methods for preparing the parent compound, 4-phenylbutyric acid, were developed through classic chemical reactions. One of the earliest documented methods is the Clemmensen reduction of β-benzoylpropionic acid using amalgamated zinc and hydrochloric acid.[1] Another early approach involved the Arndt-Eistert reaction, utilizing diazomethane with silver oxide and sodium thiosulfate.[2] These foundational syntheses, while effective, often involved harsh reagents and produced modest yields.

A significant advancement in the synthesis of 4-phenylbutyric acid came with the application of the Friedel-Crafts alkylation, reacting benzene with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride.[2][3][4][5] This method offered a more direct and scalable route to the core phenylbutanoic acid structure.

The therapeutic potential of this scaffold began to be realized with the synthesis and investigation of various derivatives. A pivotal moment was the development of Phenibut (4-amino-3-phenylbutyric acid) in the Soviet Union during the 1960s.[6] Initially investigated for its anxiolytic and nootropic effects, Phenibut demonstrated the profound impact that substitution on the butanoic acid chain could have on biological activity.[6][7]

II. The Chemist's Toolkit: Key Synthetic Methodologies

The versatility of the substituted phenylbutanoic acid scaffold is, in part, due to the various synthetic routes available for its modification. The choice of synthetic strategy is dictated by the desired substitution pattern on both the phenyl ring and the butanoic acid chain.

A. Synthesis of 4-Phenylbutyric Acid via Friedel-Crafts Alkylation

This widely used method provides a straightforward route to the unsubstituted 4-phenylbutyric acid core.

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a stirrer and a reflux condenser, add benzene (400 g) and powdered aluminum chloride (200 g).[3][4]

-

Addition of Reagent: Stir the mixture for 10 minutes at 50°C. Slowly add butyrolactone (86 g) in small portions, maintaining the temperature between 50 and 60°C for 90 minutes.[3][4]

-

Quenching: Carefully add the reaction mixture to a mixture of ice and 5% sodium hydroxide solution with vigorous stirring. Maintain the temperature below 35°C and the pH between 9 and 9.5 for 2 hours.[3][4]

-

Isolation of Crude Product: Filter the mixture under vacuum. Acidify the aqueous fraction with ice and hydrochloric acid to precipitate the 4-phenylbutyric acid.[3][4] Isolate the crude product by vacuum filtration.[3][4]

-

Purification: Purify the crude 4-phenylbutyric acid by vacuum distillation (120-125°C at 1 mm Hg).[2][3][4] Further purification can be achieved by dissolving the acid in 5% sodium hydroxide, washing with an organic solvent like carbon tetrachloride, and then re-precipitating with acid.[2][3][4]

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): The aluminum chloride activates the butyrolactone, making it a more potent electrophile for the Friedel-Crafts alkylation of the electron-rich benzene ring.

-

Temperature Control: Maintaining the reaction temperature between 50-60°C ensures a sufficient reaction rate without promoting undesirable side reactions or decomposition. The quenching step requires cooling to manage the exothermic nature of the acid-base neutralization.

-

Basic Workup: The use of sodium hydroxide in the workup is crucial for neutralizing the Lewis acid and any remaining acidic byproducts, facilitating the separation of the desired carboxylic acid.

B. Synthesis of 4-Amino-3-Phenylbutyric Acid (Phenibut)

The synthesis of Phenibut requires a multi-step approach to introduce the amino group at the 3-position of the butanoic acid chain.

Experimental Protocol:

This synthesis involves a multi-step process starting from benzaldehyde and ethyl acetoacetate.[8]

-

Condensation: Benzaldehyde reacts with ethyl acetoacetate in a protonic solvent with a condensation catalyst to form 2,4-diacetyl-3-phenyl-pentanedioate diethyl ester.[8]

-

Decarbonylation: The resulting diester is treated with a strong alkaline solution and heated to yield 3-phenylglutaric acid.[8]

-

Anhydride Formation: 3-phenylglutaric acid is dehydrated in a non-protonic solvent with a dehydration catalyst to form 3-phenylglutaric anhydride.[8]

-

Ammonolysis: The anhydride is treated with strong aqueous ammonia to open the ring and form 5-amino-5-oxo-3-phenyl-pentanoic acid.[8]

-

Hofmann Rearrangement: The resulting amide undergoes a Hofmann rearrangement using an oxidant under alkaline conditions to yield 4-amino-3-phenylbutyric acid.[8]

Causality Behind Experimental Choices:

-

Multi-step Strategy: A direct amination at the 3-position is challenging. This multi-step synthesis builds the necessary functionality sequentially, allowing for controlled introduction of the amino group.

-

Hofmann Rearrangement: This classic organic reaction is a reliable method for converting a primary amide to a primary amine with one fewer carbon atom, which is precisely what is needed to form the final product from the intermediate.

III. Unraveling the Biological Tapestry: Mechanisms of Action

The therapeutic diversity of substituted phenylbutanoic acids stems from their ability to interact with multiple biological targets. The seemingly simple chemical structure belies a complex pharmacology.

A. Histone Deacetylase (HDAC) Inhibition

4-Phenylbutyric acid is a well-characterized histone deacetylase (HDAC) inhibitor.[9] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-phenylbutyric acid promotes a more open chromatin structure, allowing for the transcription of genes that may have been silenced.[9] This mechanism is central to its anticancer activity, as it can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[9][10]

Caption: Ammonia scavenging pathway of 4-phenylbutyric acid.

C. Chemical Chaperone Activity

4-Phenylbutyric acid can also function as a chemical chaperone, aiding in the proper folding of misfolded proteins and facilitating their trafficking within the cell. [10]This mechanism is particularly relevant in diseases characterized by protein misfolding, such as cystic fibrosis. By stabilizing protein conformations, it can rescue the function of certain mutant proteins. [10]

IV. Structure-Activity Relationships (SAR): A Tale of Two Ends

The biological activity of substituted phenylbutanoic acids is exquisitely sensitive to the nature and position of substituents on both the phenyl ring and the butanoic acid backbone.

| Compound | Key Structural Feature | Primary Biological Activity |

| 4-Phenylbutyric Acid | Unsubstituted | HDAC inhibitor, Ammonia scavenger |

| 3-Phenylbutyric Acid | Phenyl group at C3 | Antibacterial activity [11] |

| 2-Phenylbutyric Acid | Phenyl group at C2 | Human xenobiotic metabolite [12] |

| 4-Amino-3-Phenylbutyric Acid (Phenibut) | Amino group at C4, Phenyl group at C3 | GABA receptor agonist, Anxiolytic [7] |

| Chlorambucil | Nitrogen mustard on phenyl ring | DNA alkylating agent, Anticancer |

Key SAR Insights:

-

Position of the Phenyl Group: The position of the phenyl group along the butanoic acid chain significantly influences the biological activity. A phenyl group at the 4-position is optimal for HDAC inhibition and ammonia scavenging, while a phenyl group at the 3-position can confer antibacterial properties. [11]* Substitution on the Butanoic Acid Chain: The introduction of an amino group at the 4-position and a phenyl group at the 3-position, as seen in Phenibut, shifts the activity towards the GABAergic system, resulting in anxiolytic effects. [7]* Substitution on the Phenyl Ring: The addition of a nitrogen mustard moiety to the phenyl ring, as in the case of Chlorambucil, transforms the molecule into a potent DNA alkylating agent with anticancer properties. [13]

V. Therapeutic Horizons: Clinical Applications and Future Directions

The diverse biological activities of substituted phenylbutanoic acids have led to their investigation and use in a wide range of diseases.

-

Urea Cycle Disorders: Sodium phenylbutyrate is an approved treatment for urea cycle disorders, where it effectively reduces hyperammonemia. [9]* Oncology: The HDAC inhibitory activity of 4-phenylbutyric acid has prompted its investigation as an anticancer agent, both as a monotherapy and in combination with other drugs. [9][10]* Neurological Disorders: Phenibut is used in some countries for the treatment of anxiety, insomnia, and other neurological conditions. [6]* Cystic Fibrosis and Other Protein Misfolding Diseases: The chemical chaperone activity of 4-phenylbutyric acid has shown promise in preclinical and clinical studies for diseases characterized by protein misfolding. [10] The continued exploration of this versatile scaffold holds great promise for the future of drug discovery. The ability to fine-tune the biological activity through targeted substitutions makes the phenylbutanoic acid core an attractive starting point for the development of novel therapeutics for a wide range of diseases.

References

- EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google P

-

PubChem. (2026). 4-Phenylbutyric Acid. National Center for Biotechnology Information. (URL: [Link])

- CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google P

-

Kusaczuk, M., Bartoszewicz, M., & Cechowska-Pasko, M. (2015). Phenylbutyric Acid: simple structure - multiple effects. Current pharmaceutical design, 21(16), 2147–2166. (URL: [Link])

- US6372938B1 - Synthesis of 4-phenylbutyric acid - Google P

-

SYNTHESIS OF 4-PHENYLBUTYRIC ACID - European Patent Office - EP 1404638 B1. (URL: [Link])

-

γ-PHENYLBUTYRIC ACID - Organic Syntheses Procedure. (URL: [Link])

-

PubChem. (2026). 3-Phenylbutyric acid. National Center for Biotechnology Information. (URL: [Link])

-

WO/2002/094756 SYNTHESIS OF 4-PHENYLBUTYRIC ACID - WIPO Patentscope. (URL: [Link])

-

PubChem. (2026). 2-Phenylbutyric Acid. National Center for Biotechnology Information. (URL: [Link])

-

Wikipedia. (2026). Phenibut. (URL: [Link])

-

Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. (URL: [Link])

-

The Conjugation of Chlorambucil with 4-Phenylbutanoic Acid and Valproic Acid respectively for Enhancing Anti-tumor Activity. (2024). PubMed. (URL: [Link])

- Owen, D. R., et al. (2001). The in vivo metabolic conjugation of 4-phenylbutyric acid and its metabolites. The Journal of pharmacology and experimental therapeutics, 299(3), 1165–1172.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 3. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Phenibut - Wikipedia [en.wikipedia.org]

- 7. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 9. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Phenylbutyric acid | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Phenylbutyric Acid | C10H12O2 | CID 7012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The Conjugation of Chlorambucil with 4-Phenylbutanoic Acid and Valproic Acid respectively for Enhancing Anti-tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Relationship Between Phenibut and (S)-2-Amino-4-oxo-4-phenylbutanoic acid

Abstract

This technical guide provides a comprehensive analysis of the structural relationship between the neuropsychotropic drug phenibut (4-amino-3-phenylbutanoic acid) and the chiral building block (S)-2-Amino-4-oxo-4-phenylbutanoic acid. While both molecules share a C10H13NO2 molecular formula and a core phenylbutanoic acid scaffold, critical differences in the position of the amino group, the oxidation state of a benzylic carbon, and their inherent stereochemistry dictate profoundly different chemical properties and pharmacological implications. This document elucidates these structural distinctions, explores potential synthetic and metabolic connections, and provides detailed analytical protocols for their differentiation, offering a foundational resource for researchers in medicinal chemistry, pharmacology, and analytical sciences.

Introduction

Phenibut, or β-phenyl-γ-aminobutyric acid, was first synthesized in Russia in the 1960s and has since been utilized for its anxiolytic and nootropic effects.[1] Structurally, it is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), with the addition of a phenyl ring at the β-position.[2] This modification enhances its ability to cross the blood-brain barrier, where it primarily exerts its effects as a GABA-B receptor agonist.[1][3] Phenibut is clinically used as a racemic mixture of its (R)- and (S)-enantiomers, with the (R)-enantiomer being the more pharmacologically active component.[4]

Conversely, (S)-2-Amino-4-oxo-4-phenylbutanoic acid is a less commonly studied α-amino acid derivative. Its primary utility is as a chiral building block in asymmetric synthesis, particularly for pharmaceutical intermediates like protease inhibitors.[5] Unlike phenibut, it features an amino group at the α-position and a ketone at the benzylic position, classifying it as an α-amino ketone. This guide aims to dissect the nuanced yet significant structural differences between these two compounds, providing clarity on how these variations influence their chemical behavior and biological potential.

Section 1: Comparative Molecular Structure Analysis

The fundamental divergence between phenibut and (S)-2-Amino-4-oxo-4-phenylbutanoic acid lies in the arrangement of their functional groups around the four-carbon butanoic acid chain.

Phenibut: A γ-Amino Acid

Phenibut's systematic IUPAC name is 4-amino-3-phenylbutanoic acid.[6] Its key structural features are:

-

γ-Amino Acid: The amino group is located on the gamma (γ) carbon (C4), relative to the carboxyl group. This positions it as a structural analog of GABA.

-

β-Phenyl Group: A phenyl ring is attached to the beta (β) carbon (C3). This lipophilic group is crucial for its enhanced central nervous system penetration compared to GABA.[3]

-

Chiral Center: The β-carbon (C3) is a chiral center. Commercially available phenibut is a racemic mixture, containing both (R)-phenibut and (S)-phenibut. Studies have shown that the pharmacological activity, specifically GABA-B agonism, resides primarily in the (R)-enantiomer, while the (S)-enantiomer is largely inactive.[4]

(S)-2-Amino-4-oxo-4-phenylbutanoic acid: An α-Amino Acid

The IUPAC name for this compound highlights its distinct architecture. Its defining features include:

-

α-Amino Acid: The amino group is on the alpha (α) carbon (C2), the characteristic position for amino acids that form the basis of peptides and proteins.

-

Benzylic Ketone: The C4 carbon is oxidized to a ketone, forming a benzoyl group. This carbonyl group significantly alters the molecule's electronic properties and reactivity.

-

Defined Stereochemistry: This compound is specified as the (S)-enantiomer, with the chiral center at the α-carbon (C2). It is used in applications where stereochemical purity is essential.[5]

Head-to-Head Structural Comparison

The seemingly subtle shifts in functional group placement result in two fundamentally different molecular classes.

Table 1: Structural and Physicochemical Property Comparison

| Feature | Phenibut (4-amino-3-phenylbutanoic acid) | (S)-2-Amino-4-oxo-4-phenylbutanoic acid |

| IUPAC Name | 4-amino-3-phenylbutanoic acid | (S)-2-Amino-4-oxo-4-phenylbutanoic acid |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₁NO₃ |

| Molar Mass | 179.22 g/mol [6] | 209.20 g/mol |

| Amino Acid Class | γ-Amino Acid[6] | α-Amino Acid |

| Amino Group Position | C4 (γ-position) | C2 (α-position) |

| Carbonyl Group | Carboxylic Acid (-COOH) at C1 | Carboxylic Acid (-COOH) at C1 & Ketone (>C=O) at C4 |

| Chiral Center | C3 (β-carbon) | C2 (α-carbon) |

| Typical Form | Racemic ((R)- and (S)-)[4] | Enantiopure ((S)-) |

| Primary Function | GABA-B Receptor Agonist[1] | Chiral Synthetic Intermediate[5] |

The following diagram visually contrasts the two structures, highlighting the key points of difference.

Caption: Structural comparison of Phenibut and (S)-2-Amino-4-oxo-4-phenylbutanoic acid.

Section 2: Synthetic and Metabolic Considerations

The structural differences suggest distinct synthetic origins and metabolic fates. There is no direct evidence to suggest one is a common metabolite of the other; their relationship is primarily synthetic and analogical.

Synthetic Pathways

-

Phenibut Synthesis: A common multi-stage synthesis involves the conversion of benzalmalonic acid diethyl ether through intermediates like 4-phenyl-3-carbethoxypyrrolidone-2, followed by hydrolysis and decarboxylation to yield phenibut.[2]

-

Synthesis of α-Amino Ketones: (S)-2-Amino-4-oxo-4-phenylbutanoic acid is an α-amino ketone. General strategies for synthesizing α-amino ketones often involve the direct α-amination of ketones or esters, or the coupling of α-amino acid derivatives with other reagents.[7][8][9][10][11] For instance, a plausible route could involve the reductive amination of a corresponding keto-acid, like 2-oxo-4-phenylbutanoic acid.[12][13]

Hypothetical Metabolic Relationship

While speculative, one could envision a hypothetical metabolic pathway where phenibut undergoes oxidation at the benzylic carbon to form a hydroxylated intermediate, which could then be further oxidized to a ketone. However, this would need to be followed by a complex enzymatic rearrangement (transamination) to move the amino group from the γ- to the α-position, a process that is not biochemically favored. A more plausible, though still unproven, connection could be through a common precursor that is divergently processed.

Caption: Hypothetical divergent synthesis from a common precursor.

Section 3: Pharmacological and Physicochemical Implications

The structural isomerism between these compounds is the root cause of their disparate functions.

Impact on Physicochemical Properties

The presence of the ketone in (S)-2-Amino-4-oxo-4-phenylbutanoic acid introduces a polar carbonyl group, increasing the molecule's overall polarity compared to phenibut. This is expected to influence its solubility, with the keto-acid likely having higher aqueous solubility. The pKa values of the amino and carboxyl groups will also differ significantly due to the change in their relative positions and the electronic influence of the nearby phenyl and ketone groups.

Impact on Pharmacological Activity

This is the most critical distinction.

-

Phenibut's Target: GABA-B Receptor: As a γ-amino acid, phenibut's structure mimics GABA, allowing it to bind to and activate GABA-B receptors.[1] These are G-protein coupled receptors that mediate inhibitory neurotransmission.[14][15] The (R)-enantiomer has a significantly higher affinity for the GABA-B receptor than the (S)-enantiomer.[4]

-

Potential Targets of the α-Amino Ketone: The α-amino acid structure of (S)-2-Amino-4-oxo-4-phenylbutanoic acid directs it away from GABA receptors. Instead, its structure is more akin to building blocks for peptides or inhibitors for enzymes that process amino acids or peptides, such as proteases.[5] The α-amino ketone motif is a known pharmacophore in various enzyme inhibitors.

Section 4: Experimental Protocols for Differentiation and Analysis

Distinguishing between these two molecules is straightforward using standard analytical techniques.

Spectroscopic Analysis

Table 2: Key Differentiating Spectroscopic Data

| Technique | Phenibut | (S)-2-Amino-4-oxo-4-phenylbutanoic acid | Rationale for Difference |

| FTIR (cm⁻¹) | ~1710 (C=O, acid), No strong ketone C=O | ~1710 (C=O, acid), ~1680 (C=O, aryl ketone) [16] | Presence of the conjugated aryl ketone carbonyl stretch. |

| ¹H NMR | Complex aliphatic signals for -CH₂-CH-CH₂- | Distinctive -CH(NH₂)-CH₂-CO- pattern. Methylene protons adjacent to the ketone will be significantly downfield shifted (~3.0-3.5 ppm). | The strong deshielding effect of the ketone group on adjacent protons. |

| ¹³C NMR | No ketone carbon signal. | Ketone carbon signal ~198 ppm . | The characteristic chemical shift of a ketone carbonyl carbon. |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 180.1 | [M+H]⁺ at m/z 210.1 | 30 Da mass difference due to the ketone (C=O) vs. methylene (CH₂) and the amino group position difference leading to varied fragmentation.[6][17] |

Chiral Chromatography for Stereochemical Analysis

Protocol: Chiral HPLC for Enantiomeric Separation

This protocol is designed to separate the enantiomers of racemic phenibut and confirm the enantiomeric purity of (S)-2-Amino-4-oxo-4-phenylbutanoic acid.

-

Objective: To resolve (R)- and (S)-phenibut and to verify the enantiomeric excess of the (S)-α-amino acid.

-

Rationale: Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with enantiomers, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those with a teicoplanin selector, are particularly effective for underivatized amino acids.[18] Alternatively, pre-column derivatization with a chiral reagent can form diastereomers separable on a standard achiral column.[19][20][21]

-

Methodology (Direct Method):

-

Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic system of Methanol/Water/Acetic Acid (e.g., 80:20:0.1 v/v/v). The exact ratio should be optimized for best resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 257 nm, as the phenyl ring provides a chromophore.[22]

-

Sample Preparation: Dissolve samples in the mobile phase at a concentration of ~0.5 mg/mL.

-

Injection Volume: 10 µL.

-

-

Expected Results:

-

Racemic Phenibut: Two well-resolved peaks of approximately equal area corresponding to the (R)- and (S)-enantiomers.

-

(S)-2-Amino-4-oxo-4-phenylbutanoic acid: A single major peak, with any peak corresponding to the (R)-enantiomer being minimal (indicating high enantiomeric purity).

-

Caption: Experimental workflow for chiral HPLC analysis.

Conclusion

Phenibut and (S)-2-Amino-4-oxo-4-phenylbutanoic acid, despite their shared phenylbutanoic acid backbone, are fundamentally distinct molecules. The classification of phenibut as a chiral, racemic γ-amino acid directly underpins its function as a GABA-B receptor agonist. In contrast, (S)-2-Amino-4-oxo-4-phenylbutanoic acid is an enantiopure α-amino ketone, a structural class more suited for roles as a synthetic precursor or enzyme inhibitor. Their relationship is one of constitutional isomerism, where subtle changes in functional group placement and oxidation state lead to a complete divergence in chemical identity, physicochemical properties, and biological purpose. A clear understanding of these differences, verifiable through routine spectroscopic and chromatographic methods, is essential for any research or development activities involving these compounds.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14113, Phenibut. Retrieved from [Link]

-

Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. Retrieved from [Link]

-

Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. Retrieved from [Link]

-

Mao, L., et al. (2018). Structural biology of GABAB receptor. Vitamins and Hormones, 107, 123-143. Retrieved from [Link]

-

MySkinRecipes. (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride. Retrieved from [Link]

-

S&N Labs. (2020). Phenibut HCL (200330), HPLC FTIR 05-24-2020. Retrieved from [Link]

-

Wikipedia. Phenibut. Retrieved from [Link]

-

Brogden, R. N., & Fitton, A. (1994). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

-

Ivanov, S. A., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 10(4), 92-100. Retrieved from [Link]

-

Frølund, B., et al. (2019). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 24(13), 2467. Retrieved from [Link]

-

ResearchGate. (2018). Structures of (a) phenibut (b À phenyl À cÀaminobutyric acid); (b)... Retrieved from [Link]

-

ResearchGate. (2008). Comparative pharmacological activity of optical isomers of phenibut. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 38-55. Retrieved from [Link]

-

Kyrychenko, A., et al. (2024). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Asian Journal of Medicine, Principles and Clinical Practice, 7(1), 240-247. Retrieved from [Link]

-

Biology LibreTexts. (2021). 2.2.2: B2. Sequence Determination Using Mass Spectrometry. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. GABA B receptor. Retrieved from [Link]

-

ResearchGate. (2018). Figure 2. IR spectra of A, B and C recorded from 400 cm À 1 to 4000 cm... Retrieved from [Link]

-

ACS Omega. (2023). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. Retrieved from [Link]

-

ResearchGate. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. Retrieved from [Link]

-

Asian Journal of Medicine, Principles and Clinical Practice. (2024). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Retrieved from [Link]

-

Scientific Research Publishing. (2016). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Retrieved from [Link]

-

World Health Organization. (2018). Pre-Review Report: PHENIBUT. Retrieved from [Link]

-

European Journal of Natural History. (2016). IDENTIFICATION OF PHENIBUT IN MICROCAPSULES BY SPECTROSCOPIC TECHNIQUE IN IR- AND UV-RANGES. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved from [Link]

-

Cureus. (2019). Phenibut Addiction in a Patient with Substance Use Disorder. Retrieved from [Link]

-

National Institutes of Health. (2017). Protein Mass Spectrometry Made Simple. Journal of Investigative Dermatology, 137(7), e139-e142. Retrieved from [Link]

-

Wikipedia. GABAB receptor. Retrieved from [Link]

-

ACS Publications. (1985). Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. Synthesis of enalapril maleate. The Journal of Organic Chemistry, 50(10), 1627-1634. Retrieved from [Link]

-

Russian Chemical Reviews. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Retrieved from [Link]

-

National Institutes of Health. (2015). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Frontiers in Cellular Neuroscience, 9, 344. Retrieved from [Link]

-

MtoZ Biolabs. What Is the Principle of Determining Amino Acids by Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4588. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2724505, (S)-2-amino-4-phenylbutanoic acid. Retrieved from [Link]

Sources

- 1. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenibut: Clinical uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 3. cdn.who.int [cdn.who.int]

- 4. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. Phenibut | C10H13NO2 | CID 14113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 8. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. α-Aminoketone synthesis by addition [organic-chemistry.org]

- 11. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. GABAB receptor - Wikipedia [en.wikipedia.org]

- 15. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 21. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 22. IDENTIFICATION OF PHENIBUT IN MICROCAPSULES BY SPECTROSCOPIC TECHNIQUE IN IR- AND UV-RANGES - European Journal of Natural History [world-science.ru]

Methodological & Application

Application Note: (S)-2-Amino-4-oxo-4-phenylbutanoic acid as an Analytical Standard

Introduction

(S)-2-Amino-4-oxo-4-phenylbutanoic acid, a chiral building block, is a critical intermediate in the synthesis of various pharmaceutical compounds, notably protease inhibitors.[1] Its stereospecific nature and functional groups make it a valuable component in asymmetric synthesis for producing enantiomerically pure active pharmaceutical ingredients (APIs).[1] The rigorous quality control of these APIs and their intermediates is paramount to ensure the safety and efficacy of the final drug product. This process relies fundamentally on the use of highly characterized and purified analytical reference standards.[2]

A reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis.[3][4] It is indispensable for identity confirmation, purity assessment, and potency determination of APIs and their formulations.[3] The quality of analytical data is directly contingent on the quality of the reference standard used; therefore, its proper qualification is a critical, non-negotiable step in the analytical lifecycle.[3]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the qualification and utilization of (S)-2-Amino-4-oxo-4-phenylbutanoic acid as an analytical reference standard. It details the necessary physicochemical characterization, outlines a robust qualification protocol in alignment with international regulatory expectations, and provides a validated High-Performance Liquid Chromatography (HPLC) method for its practical application in purity and assay testing.

Physicochemical Properties

The hydrochloride salt of (S)-2-Amino-4-oxo-4-phenylbutanoic acid is a common and stable form of the compound. Its key properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride | [1][5] |

| Synonyms | (S)-4-Oxo-homophenylalanine HCl | [6] |

| CAS Number | 168154-76-5 | [1][5][6] |

| Molecular Formula | C₁₀H₁₂ClNO₃ | [1][5][6] |

| Molecular Weight | 229.66 g/mol | [1][5][6] |

| Appearance | White to off-white solid/crystalline powder | [7] |

| Melting Point | 207-209 °C (decomposes) | [1] |

| Solubility | Soluble in water, methanol; slightly soluble in ethanol. Insoluble in non-polar organic solvents. | [7] |

| Storage Conditions | 2-8°C, under an inert atmosphere, protected from light and moisture. | [1][5] |

Qualification as a Primary Reference Standard

A primary reference standard is a substance acknowledged to possess the highest purity and whose value is accepted without reference to other standards.[8] Its qualification is a rigorous process involving a battery of analytical tests to confirm its identity, purity, and potency unequivocally. This process must be guided by scientific principles and regulatory guidelines, such as the International Council for Harmonisation (ICH) Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.[9][10][11]

The following diagram illustrates the comprehensive workflow for qualifying a new batch of (S)-2-Amino-4-oxo-4-phenylbutanoic acid as a primary reference standard.

Caption: Workflow for qualifying a primary analytical standard.

Protocol 1: Qualification of (S)-2-Amino-4-oxo-4-phenylbutanoic acid Primary Standard

This protocol describes the necessary steps to fully characterize and assign a purity value to a candidate batch of (S)-2-Amino-4-oxo-4-phenylbutanoic acid for use as a primary reference standard.

1. Identity Confirmation

-

Rationale: To unambiguously confirm that the chemical structure of the candidate material is correct. A combination of techniques provides orthogonal verification.

-

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Causality: The chemical shifts, coupling constants, and integration of the proton signals, along with the number and position of carbon signals, provide a detailed fingerprint of the molecular structure, confirming atom connectivity.

-

-

Mass Spectrometry (MS):

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with electrospray ionization (ESI).

-

Causality: This technique confirms the molecular weight of the compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which should match the theoretical exact mass.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the spectrum of the solid material (e.g., using a KBr pellet or ATR).

-

Causality: The FTIR spectrum confirms the presence of key functional groups (e.g., C=O of the ketone and carboxylic acid, N-H of the amine, aromatic C-H), providing complementary structural information.

-

-

2. Purity Assessment

-

Rationale: To identify and quantify all potential impurities, including organic (related substances, enantiomers), and inorganic (water, residual solvents) components.

-

Methodologies:

-

Chromatographic Purity (HPLC-UV):

-

Develop a stability-indicating reverse-phase HPLC method to separate the main peak from all potential process impurities and degradants.

-

Causality: This method quantifies impurities that are structurally similar to the main compound. A typical starting point would be a C18 column with a mobile phase gradient of water/acetonitrile containing an acidic modifier like formic or phosphoric acid.[12]

-

Perform peak area normalization to determine the percentage of related substances.

-

-

Chiral Purity (Chiral HPLC):

-

Rationale: For a chiral compound, the enantiomeric purity is a critical quality attribute. The presence of the (R)-enantiomer must be quantified.

-

Method: Employ a Chiral Stationary Phase (CSP) designed for amino acid separation, such as a macrocyclic glycopeptide-based column (e.g., teicoplanin-based).[13] Direct analysis of the underivatized amino acid is preferred to avoid potential side reactions from derivatization.[13]

-

Causality: The CSP creates a chiral environment that allows for differential interaction with the two enantiomers, resulting in their chromatographic separation.

-

-

Water Content (Karl Fischer Titration):

-

Rationale: Water is a common impurity that can affect the true concentration of the standard.

-

Method: Use coulometric or volumetric Karl Fischer titration.

-

Causality: This method is highly specific and accurate for the determination of water content in a solid sample.

-

-

Residual Solvents (Headspace Gas Chromatography, GC-HS):

-

Rationale: To quantify any organic volatile impurities remaining from the synthesis and purification process.

-

Method: Analyze the sample using GC-HS with a flame ionization detector (FID).

-

Causality: This is the standard pharmacopoeial method for identifying and quantifying residual solvents.

-

-

Non-Combustible Impurities (Residue on Ignition/Sulfated Ash):

-

Rationale: To quantify any inorganic, non-volatile impurities.

-

Method: Heat a sample in a crucible to a high temperature in the presence of sulfuric acid until all organic matter is incinerated. The weight of the remaining residue is determined.

-

Causality: This gravimetric method provides the content of non-combustible substances.

-

-

3. Assay Assignment

-

Rationale: To assign a definitive potency value to the reference standard. The mass balance approach is the most comprehensive method.

-

Calculation: Assay (% by weight) = 100% - (% Chromatographic Impurities) - (% Chiral Impurity) - (% Water) - (% Residual Solvents) - (% Residue on Ignition)

-

Causality: This method accounts for all measured impurities, providing a more accurate representation of the pure substance content than a single relative chromatographic assay.

4. Documentation and Handling

-

Certificate of Analysis (CoA): Consolidate all data from the qualification studies into a formal CoA. This document should report the identity tests, the content of each impurity, the assigned assay value, and recommended storage conditions.[3]

-

Storage and Stability: Store the qualified standard under the recommended conditions (2-8°C, inert atmosphere).[1][5] A re-test date should be established based on long-term stability data to ensure the standard remains suitable for use over time.[2]

Application in Routine Analysis: HPLC-UV Method

Once qualified, the primary reference standard is used to accurately quantify the (S)-2-Amino-4-oxo-4-phenylbutanoic acid content in test samples, such as newly synthesized batches or stability samples.

The following diagram illustrates the typical analytical workflow using the qualified standard.

Caption: HPLC-UV analytical workflow for sample assay.

Protocol 2: HPLC-UV Assay of (S)-2-Amino-4-oxo-4-phenylbutanoic acid

Objective: To determine the assay and purity of a test sample of (S)-2-Amino-4-oxo-4-phenylbutanoic acid using the qualified primary reference standard.

1. Materials and Instrumentation

-

Reference Standard: Qualified (S)-2-Amino-4-oxo-4-phenylbutanoic acid Primary Reference Standard.

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

-

Solvents: HPLC-grade acetonitrile (ACN) and water.

-

Reagents: Formic acid (or other suitable acidifier).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution | Gradient (e.g., 5% to 95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 215 nm & 254 nm |

| Injection Vol. | 10 µL |

| Run Time | 30 min |

Rationale: A gradient elution is chosen to ensure separation of early-eluting polar impurities from the main analyte and also to elute any late-eluting non-polar impurities from the column. Dual-wavelength detection provides sensitivity for both the peptide-like backbone (215 nm) and the aromatic ring (254 nm).

3. Solution Preparation

-

Standard Stock Solution (e.g., 1.0 mg/mL):

-

Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

-

Record the exact weight, accounting for the standard's assigned assay value.

-

Dissolve and dilute to volume with Mobile Phase A. Mix thoroughly.

-

-

Standard Working Solution (e.g., 0.1 mg/mL):

-

Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

-

Dilute to volume with Mobile Phase A. Mix thoroughly.

-

-

Sample Working Solution (e.g., 0.1 mg/mL):

-

Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with Mobile Phase A.

-

Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with Mobile Phase A.

-

4. Analysis Sequence

-

Equilibrate the HPLC system until a stable baseline is achieved.

-

Perform five replicate injections of the Standard Working Solution for system suitability.

-

Inject a blank (Mobile Phase A).

-

Inject the Standard Working Solution.

-

Inject the Sample Working Solution in duplicate.

-

Inject the Standard Working Solution again to bracket the samples.

5. System Suitability Test (SST)

-

Rationale: To verify that the chromatographic system is performing adequately for the intended analysis.

-

Acceptance Criteria (from 5 replicate standard injections):

-

Tailing Factor (Asymmetry): ≤ 2.0

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

-

6. Data Analysis and Calculation

-

Calculate the assay of the test sample using the principle of external standardization.

Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Where:

-

Area_Sample = Peak area of the analyte in the sample chromatogram.

-

Area_Standard = Average peak area of the analyte in the bracketing standard chromatograms.

-

Conc_Standard = Concentration of the standard solution (mg/mL), corrected for purity.

-

Conc_Standard = (Weight_Standard × Purity_Standard) / Dilution_Volume

-

-

Conc_Sample = Nominal concentration of the sample solution (mg/mL).

-

Conc_Sample = Weight_Sample / Dilution_Volume

-

-

Purity_Standard = Assigned assay value of the reference standard (as a decimal).

-

-

Purity Calculation:

-

Calculate the percentage of each impurity in the sample chromatogram using area normalization.

% Impurity = (Area_Impurity / Total_Area_All_Peaks) × 100

-

References

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. [Link]

-

Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

- Google Patents. Synthesis of 4-phenylbutyric acid.

-

SpringerLink. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. [Link]

-

ACS Publications. Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. Synthesis of enalapril maleate. [Link]

-

World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

-

ResolveMass Laboratories Inc. Secondary Reference Standard Qualification. [Link]

-

ACS Publications. Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. [Link]

-

MRIGlobal. Reference Standards in the Pharmaceutical Industry. [Link]

-

ChemBK. 2-methyl-4-oxo-4-phenylbutanoic acid. [Link]

-

European Medicines Agency (EMA). ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers. [Link]

-

MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]

-

SynThink. Working Standards vs. Reference Standards: Understanding the Key Differences. [Link]

-

PrepChem.com. Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]

-

Aragen Bioscience. Reference Standard Qualification. [Link]

-

MolPort. (2S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride. [Link]

-

SIELC Technologies. 2-Oxo-4-phenylbutyric acid. [Link]

-

PubMed. Amino Acid Analysis by HPLC: Optimized Conditions for Chromatography of Phenylthiocarbamyl Derivatives. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. mriglobal.org [mriglobal.org]

- 3. veeprho.com [veeprho.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. 168154-76-5|this compound|BLD Pharm [bldpharm.com]

- 6. (2S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride | 168154-76-5; 54631-37-7 | Buy Now [molport.com]

- 7. chembk.com [chembk.com]

- 8. who.int [who.int]

- 9. database.ich.org [database.ich.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Reference Standard Qualification - Aragen Bioscience [aragenbio.com]

- 12. 2-Oxo-4-phenylbutyric acid | SIELC Technologies [sielc.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Friedel-Crafts Acylation Technical Support Center: A Guide to Minimizing Side Products

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, we move beyond basic protocols to provide in-depth, field-proven insights into identifying and minimizing common side products, ensuring the integrity and efficiency of your synthesis.

Introduction to Selectivity in Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1][2] While generally more robust and less prone to rearrangement than its alkylation counterpart, achieving high selectivity and yield requires a nuanced understanding of the reaction's mechanics and potential pitfalls.[3][4] This guide will equip you with the knowledge to anticipate and mitigate the formation of undesired side products, transforming your experimental challenges into successful outcomes.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Polyacylation: When One is Not Enough

Q: I am observing the formation of di- and even tri-acylated products, especially when working with activated aromatic rings. I thought polyacylation wasn't a significant issue in Friedel-Crafts acylation. What is happening and how can I ensure mono-acylation?

A: While it's true that the acyl group introduced is deactivating and generally prevents further acylation, this effect can be overcome under forcing conditions or with highly activated substrates.[5]

Causality: The deactivating nature of the acyl group stems from the electron-withdrawing effect of the carbonyl, which reduces the nucleophilicity of the aromatic ring.[6][7] However, if your starting material is highly activated (e.g., phenols, anilines, or alkoxybenzenes), the initial high reactivity of the ring can still lead to multiple acylations before the deactivating effect takes hold.

Troubleshooting Protocol to Ensure Mono-acylation:

-

Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of the acylating agent to the aromatic substrate. In some cases, a slight excess of the aromatic substrate can be used to outcompete the acylated product for the electrophile.

-

Order of Addition: Add the acylating agent slowly and at a low temperature to a mixture of the aromatic substrate and the Lewis acid. This maintains a low concentration of the electrophile and favors mono-substitution.

-

Choice of Lewis Acid: Use a milder Lewis acid. While AlCl₃ is common, its high activity can promote side reactions. Consider using less reactive Lewis acids like FeCl₃ or ZnCl₂.[3]

-

Solvent Selection: Employ a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂). Polar solvents can sometimes enhance the reactivity of the electrophile.

-

Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to decrease the overall reaction rate and enhance selectivity.[8]

C-Acylation vs. O-Acylation in Phenols: A Battle for the Electrophile

Q: I am trying to perform a Friedel-Crafts acylation on a phenol, but I am primarily isolating the O-acylated product (an ester) instead of the desired C-acylated hydroxyaryl ketone. How can I favor C-acylation?

A: This is a classic challenge in the acylation of phenols. Phenols are bidentate nucleophiles, meaning they can be attacked at two positions: the aromatic ring (C-acylation) and the hydroxyl group (O-acylation).[9] The outcome of this competition is highly dependent on the reaction conditions.

Understanding the Selectivity:

-

O-acylation (Kinetic Product): The oxygen of the hydroxyl group is a more accessible and often more nucleophilic site, leading to the rapid formation of the ester. This pathway is favored under milder conditions and is considered the kinetically controlled product.

-

C-acylation (Thermodynamic Product): The C-acylated product, the hydroxyaryl ketone, is generally more stable. This pathway is favored under conditions that allow for equilibrium to be established, making it the thermodynamically controlled product.

Protocol for Selective C-Acylation of Phenols:

-

Leverage the Fries Rearrangement: A powerful strategy is to intentionally perform the O-acylation first and then induce a Fries rearrangement to the desired C-acylated product. The Fries rearrangement involves the migration of the acyl group from the oxygen to the aromatic ring, catalyzed by a Lewis acid.[10][11]

-

Step 1 (O-Acylation): React the phenol with the acyl chloride or anhydride in the presence of a base (e.g., pyridine) or under mild acidic conditions to form the phenyl ester.

-

Step 2 (Fries Rearrangement): Treat the isolated phenyl ester with a stoichiometric amount of a Lewis acid (e.g., AlCl₃) at an elevated temperature. The ortho- and para-isomers are typically formed, with the para-isomer being favored at lower temperatures and the ortho-isomer at higher temperatures.[11][12]

-

-

Direct C-Acylation Conditions: To achieve direct C-acylation, you need to employ conditions that favor the thermodynamic product.

-

High Catalyst Concentration: Use a stoichiometric amount or even an excess of a strong Lewis acid like AlCl₃. The Lewis acid coordinates to the phenolic oxygen, which can both direct the electrophile to the ortho/para positions and facilitate the rearrangement of any initially formed O-acylated product.[9]

-

Elevated Temperature: Higher reaction temperatures provide the energy needed to overcome the activation barrier for C-acylation and to drive the equilibrium towards the more stable C-acylated product.

-

Visualizing the Fries Rearrangement Mechanism:

Caption: The Fries rearrangement as a route to C-acylated phenols.

Deacylation: The Reversible Nature of the Reaction

Q: My Friedel-Crafts acylation reaction is giving a lower than expected yield, and I suspect the product might be decomposing. Is deacylation a possible side reaction?

A: Yes, deacylation, the reverse of the Friedel-Crafts acylation, can occur under certain conditions, particularly at higher temperatures and in the presence of a strong acid.[13]

Mechanism of Deacylation: The reaction is an equilibrium. The presence of a strong acid can protonate the carbonyl oxygen of the ketone product, making the acyl group a better leaving group. The aromatic ring can then depart, regenerating the starting arene.

Minimizing Deacylation:

-

Temperature Control: Avoid excessively high reaction temperatures. Use the lowest temperature that allows for a reasonable reaction rate.

-

Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed. Prolonged reaction times at elevated temperatures can increase the extent of deacylation.

-

Work-up Procedure: Quench the reaction by pouring the mixture into cold water or a dilute acid solution. This will deactivate the Lewis acid and prevent further reaction, including deacylation. A typical work-up involves:

-

Slowly pouring the reaction mixture over crushed ice.

-

Adding dilute hydrochloric acid to dissolve any remaining aluminum salts.

-

Extracting the product with an organic solvent.

-

Washing the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.[14]

-

Drying the organic layer and removing the solvent.

-

Visualizing the Deacylation Pathway:

Caption: A workflow for troubleshooting low-yield Friedel-Crafts acylations.

References

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

-

University of Calgary. Ch24 - Acylation of phenols. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

ResearchGate. (2018). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. [Link]

-

YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

-

Organic Chemistry Portal. Fries Rearrangement. [Link]

-

ACS Publications. (2019, November 27). Mechanism of Biocatalytic Friedel–Crafts Acylation by Acyltransferase from Pseudomonas protegens. [Link]

-

YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

- Google Patents.

-

PubMed Central. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. [Link]

-

PubMed Central. Biocatalytic Friedel–Crafts Acylation and Fries Reaction. [Link]

-

YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

-

ResearchGate. The C-acylation of phenol and naphthol derivatives with acetic acid.... [Link]

-

Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. [Link]

-

YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

-

ResearchGate. (2017). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

-

L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. [Link]

-

Royal Society of Chemistry. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

Alex Andonian. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

-

ResearchGate. The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. [Link]

-

Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. [Link]

-

L.S.College, Muzaffarpur. (2020, March 18). Fries rearrangement. [Link]

Sources

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. Fries Rearrangement [organic-chemistry.org]

- 11. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. researchgate.net [researchgate.net]

troubleshooting reproducibility in neuroprotective assay results

Introduction: Navigating the Reproducibility Challenge in Neuroprotection Research

The path to developing effective neuroprotective therapies is fraught with challenges, chief among them being the crisis of reproducibility in preclinical research.[1][2][3] A significant number of findings, even those from landmark studies, are difficult to replicate, leading to a massive expenditure of resources on non-reproducible work and slowing the translation of promising compounds from the bench to the bedside.[2][4] In the US alone, an estimated $28 billion is spent annually on preclinical research that is not reproducible.[2]

This guide is designed to serve as a technical support resource for researchers, scientists, and drug development professionals encountering reproducibility issues in their neuroprotective assays. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to design robust, self-validating experiments. We will address common points of failure in a direct question-and-answer format, supplemented with detailed protocols and best practices to foster consistency and confidence in your results.

Part 1: Core Troubleshooting Guide

This section addresses specific, frequently encountered problems in a direct Q&A format.

Q1: "My cell viability readouts (e.g., MTT, Calcein-AM) are highly variable between experiments, even when I use the same compound and insult. What's going wrong?"

This is one of the most common issues, and it almost always points to subtle inconsistencies in the biological or technical aspects of the assay. High variability obscures real effects and makes dose-response curves unreliable.

Causality & Solution:

The core of the problem lies in the fact that cell-based assays are dynamic biological systems.[5] Their response is exquisitely sensitive to initial conditions and handling. The key is rigorous standardization.

Underlying Factors and Actionable Solutions:

-

Cellular State & Passage Number:

-

The "Why": Cells at high passage numbers can undergo genetic drift, changes in protein expression, and altered metabolism. This "cellular aging" in culture means cells from passage 25 may respond very differently to a toxic insult than cells from passage 5.

-

The Fix: Establish a strict cell banking system. Create a master cell bank (MCB) and working cell banks (WCBs). Thaw a new vial from the WCB for each set of experiments and never passage cells beyond a defined limit (e.g., 10-15 passages from thaw). Document the passage number for every experiment.

-

-

Inconsistent Plating Density:

-

The "Why": Cell density affects growth rates, nutrient availability, and the concentration of secreted autocrine/paracrine factors. A 10-20% difference in starting cell number can lead to significant divergence in culture health and vulnerability to toxins by the time of the experiment.[6]

-

The Fix: Always perform a precise cell count using a hemocytometer or automated cell counter before plating. Never "split" plates based on visual confluence. Optimize and validate the plating density to ensure cells are in a healthy, log-phase growth state at the time of the assay.[6]

-

-

Edge Effects in Multi-Well Plates:

-

The "Why": Wells on the perimeter of a 96- or 384-well plate are prone to faster evaporation, leading to increased media osmolarity and temperature fluctuations. This stresses the cells and can either enhance or mask neurotoxicity.

-

The Fix: Avoid using the outer wells for experimental conditions. Fill them with sterile PBS or media to create a humidity buffer. This simple step dramatically improves plate uniformity.

-

-

Reagent & Media Variability:

-

The "Why": Serum is a complex biological mixture with significant lot-to-lot variability in growth factors and hormones. Similarly, reagents like MTT or Calcein-AM can degrade with improper storage or repeated freeze-thaw cycles.

-

The Fix: When a new lot of serum is purchased, test it against the old lot to ensure comparable cell growth and response. Aliquot reagents into single-use volumes to avoid freeze-thawing. Always prepare fresh dilutions of compounds and toxins for each experiment.

-

Workflow: Standardized Cell Viability Assay

Here is a visual workflow emphasizing critical control points for enhancing reproducibility.

Caption: Critical steps for ensuring reproducibility in a cell-based neuroprotection assay.

Q2: "A promising compound showed significant neuroprotection in my primary screen, but the effect disappeared in the follow-up experiment. Why?"

This is a classic "hit validation" failure. The cause often lies in the delicate balance between the neurotoxic insult and the compound's mechanism of action.

Causality & Solution:

The reproducibility of a neuroprotective effect is critically dependent on the reproducibility of the neuronal injury itself. If the severity of the insult varies, the "window" for a drug to exert its protective effect can shrink or disappear entirely.

Underlying Factors and Actionable Solutions:

-

Variable Insult Severity:

-

The "Why": Most neurotoxic insults (e.g., glutamate, hydrogen peroxide, oxygen-glucose deprivation) induce cell death in a dose- and time-dependent manner. If one experiment results in 90% cell death ("overkill"), a compound may appear ineffective. If another results in only 30% cell death, the same compound might look like a potent hit. The ideal is a consistent, partial injury (e.g., 50-70% cell death) that provides a large window to observe protection.[7]

-

The Fix: Perform a thorough dose-response and time-course validation of your neurotoxic insult before screening compounds. The goal is to identify the concentration and duration that reliably produces an EC50-EC70 level of cell death. This becomes your standardized insult protocol.

-

-

Compound Stability and Bioavailability:

-

The "Why": Many small molecules are hydrophobic and can precipitate out of aqueous culture media, especially after multiple freeze-thaw cycles or long incubations. Degradation due to light or temperature is also common. What you think is a 10 µM treatment might functionally be <1 µM.

-

The Fix: Prepare fresh stock solutions of your compound from powder regularly. Aliquot stocks for single use. When diluting in media, visually inspect for any precipitation. For long-term experiments, consider if the compound's half-life in media is sufficient.

-

-

Timing of Treatment:

-

The "Why": The mechanism of neurodegeneration is a cascade. A compound that inhibits an early event (e.g., ROS formation) will be ineffective if added after that event has already triggered downstream apoptosis.[8][9] Pre-treatment is often required for prophylactic effects, while post-insult addition is necessary to identify true therapeutic potential.[8]

-

The Fix: Your experimental design must be precise. Standardize the pre-incubation time for your compound and the duration between compound addition and the toxic insult. If testing for therapeutic intervention, carefully document the time window of addition post-insult.

-

Diagram: The Therapeutic Window

This diagram illustrates how insult severity dictates the potential to observe a neuroprotective effect.

Caption: The relationship between insult severity and the ability to detect neuroprotection.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right cell model? Primary neurons vs. immortalized cell lines?

This choice involves a trade-off between physiological relevance and practicality.

-

Primary Neurons: (e.g., from rodent cortex or hippocampus) offer high physiological relevance. However, they are difficult to culture, have limited expansion capacity, and exhibit high batch-to-batch variability, making them challenging for large-scale screening.[7] They are best suited for secondary validation of hits.[10]

-

Immortalized Neuronal Cell Lines: (e.g., SH-SY5Y, HT22) are highly scalable, easy to culture, and provide more consistent results, making them ideal for primary high-throughput screening (HTS).[7][11] However, they are cancer-derived and may not fully recapitulate the complex signaling pathways of primary neurons. The HT22 mouse hippocampal cell line, for instance, is a good model for studying oxidative glutamate toxicity.[7]

Q2: What are the most critical parameters to document in my lab notebook to ensure reproducibility?

Meticulous documentation is a cornerstone of reproducible science.[12] Key parameters include:

-

Cellular: Cell line name, source/lot number, passage number, plating density.

-

Reagents: Media formulation, serum lot number, compound/toxin source, lot number, and solvent.

-

Procedural: Incubation times (for cell adherence, pre-treatment, insult, and final readout), volumes added, plate layout.

-

Equipment: Incubator CO2 and temperature readings, plate reader settings (wavelengths, gain).

Q3: How can I be sure my test compound isn't just interfering with the assay chemistry?

This is a critical concern, especially with colorimetric or fluorometric readouts.

-

MTT/XTT Assays: Compounds with reducing properties can directly convert the tetrazolium salt to formazan, creating a false positive signal of increased viability.

-

Fluorescent Dyes: Some compounds are autofluorescent at the excitation/emission wavelengths of the assay dye, leading to artificially high readings.

-

The Solution: Always run a "cell-free" control. Add your compound at all tested concentrations to wells containing only culture medium and the assay reagent. Any signal generated in these wells is due to direct chemical interference and must be subtracted from your experimental values.

Q4: What is the importance of cell line authentication?

Cell line misidentification and cross-contamination are major, often unrecognized, sources of irreproducibility.[12] You may be performing experiments on a completely different cell line than you believe.

-

The Impact: This invalidates all resulting data.

-

The Solution: Authenticate your cell lines at the start of a project and after thawing a new master stock vial. The gold standard method is Short Tandem Repeat (STR) profiling. This service is commercially available and provides a genetic fingerprint of your cell line that can be compared against international databases.

Part 3: Foundational Protocols & Data Tables

Protocol: Validating a Neurotoxic Insult (Example: Glutamate Excitotoxicity)

This protocol ensures you establish a consistent and appropriate level of injury for your neuroprotective screens.

Objective: To determine the concentration of glutamate that induces ~50-70% cell death (EC50-EC70) in primary cortical neurons after 24 hours.

Methodology:

-

Cell Plating: Plate primary cortical neurons in a 96-well plate at a pre-validated density (e.g., 80,000 cells/well) and allow them to mature for 7-10 days in vitro.

-

Prepare Glutamate Dilutions: Prepare a 10X stock solution series of glutamate in aCSF (artificial cerebrospinal fluid) ranging from 10 µM to 10 mM.

-

Induce Excitotoxicity: Gently remove 50% of the culture medium from each well and replace it with the 10X glutamate stocks to achieve final concentrations of 1 µM to 1 mM. Include a "vehicle control" with aCSF only.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Assess Viability: Use a validated viability assay (e.g., Calcein-AM/Ethidium Homodimer-1 staining or LDH release assay).

-

Data Analysis:

-

Define 100% viability based on the vehicle control wells.

-

Define 0% viability based on wells treated with a substance that causes complete cell lysis (e.g., Triton X-100).

-

Normalize the data and plot % Viability vs. [Glutamate] on a log scale.

-

Use non-linear regression (e.g., in GraphPad Prism) to calculate the EC50 value.

-

Select the concentration that consistently yields 50-70% cell death for all future screening experiments.

-

Table: Common Neurotoxic Insults and Mechanistic Positive Controls

Using a positive control that is mechanistically relevant to your insult model is a critical self-validating step.

| Insult Model | Mechanism of Toxicity | Recommended Positive Control | Mechanism of Protection |

| Glutamate | Excitotoxicity via NMDA receptor overactivation | MK-801 (Dizocilpine) | Non-competitive NMDA receptor antagonist |

| Hydrogen Peroxide (H₂O₂) | Oxidative Stress, ROS production[9] | N-acetylcysteine (NAC) | Glutathione precursor, antioxidant[13] |

| Rotenone / MPP+ | Mitochondrial Complex I Inhibition | Coenzyme Q10 | Electron carrier, mitochondrial function support |

| Staurosporine | Broad-spectrum kinase inhibition | Z-VAD-FMK | Pan-caspase inhibitor, blocks apoptosis |

| Oxygen-Glucose Deprivation (OGD) | Ischemia/Hypoxia simulation[7] | Edaravone | Free radical scavenger[14] |

Conclusion

Reproducibility in neuroprotective assays is not a matter of chance; it is the result of deliberate, rigorous experimental design and execution. By understanding the causal factors behind variability—from cell passage number to the precise calibration of the toxic insult—researchers can build robust, self-validating systems. Embracing standardized protocols, meticulous documentation, and appropriate controls will not only enhance the reliability of your data but also accelerate the discovery of genuinely promising neuroprotective therapies.

References

-